(3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile
Description
Properties
CAS No. |
613667-68-8 |
|---|---|
Molecular Formula |
C21H29N3O |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
2-(3-cyano-5,5-dihexyl-4-methylfuran-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C21H29N3O/c1-4-6-8-10-12-21(13-11-9-7-5-2)17(3)19(16-24)20(25-21)18(14-22)15-23/h4-13H2,1-3H3 |
InChI Key |
VQYNTQJRAWJBPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C(=C(C(=C(C#N)C#N)O1)C#N)C)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Method A: Condensation Reaction
One of the most common methods for synthesizing this compound involves the condensation of malononitrile with appropriate furan derivatives. The general reaction can be described as follows:
Reagents :
- Malononitrile
- 3-Cyano-4-methylfuran
- Base (e.g., sodium ethoxide)
-
- Mix malononitrile and the furan derivative in a solvent such as ethanol.
- Add the base to facilitate the condensation reaction.
- Heat the mixture under reflux for several hours.
- Isolate the product through filtration and recrystallization.
-
- Typical yields range from 70% to 85%, with purities exceeding 95% as determined by HPLC analysis.
Method B: Cyclization Approach
Another effective method involves a cyclization step that introduces the furan moiety directly into the structure:
Reagents :
- Hexyl-substituted aldehyde
- Malononitrile
- Acid catalyst (e.g., p-toluenesulfonic acid)
-
- Combine hexyl aldehyde and malononitrile in a suitable solvent.
- Add the acid catalyst to promote cyclization.
- Stir the reaction mixture at elevated temperatures until completion.
- Purify the product via column chromatography.
-
- This method often yields around 60% to 75% purity, typically requiring further purification steps.
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of the two preparation methods discussed:
| Method | Reagents | Yield (%) | Purity (%) | Main Advantages |
|---|---|---|---|---|
| Condensation | Malononitrile, furan derivative, base | 70-85 | >95 | High yield and purity |
| Cyclization | Hexyl aldehyde, malononitrile, acid | 60-75 | Variable | Direct incorporation of furan moiety |
Chemical Reactions Analysis
General Reactivity Profile
The compound’s reactivity is driven by:
-
Cyano groups : Participate in nucleophilic additions, reductions, and cycloadditions.
-
Dihydrofuran ring : Susceptible to electrophilic substitution or ring-opening reactions.
-
Hexyl substituents : Provide steric bulk, influencing reaction kinetics and regioselectivity.
2.1. Nucleophilic Additions at Cyano Groups
The electron-deficient cyano groups can undergo nucleophilic attack. For example:
-
Amine formation : Reaction with Grignard reagents or organolithium compounds to generate imines or amines1.
-
Hydrolysis : Acidic or basic conditions may convert cyano groups to carboxylic acids or amides, though steric hindrance from hexyl groups could slow kinetics1.
2.2. Cycloaddition Reactions
The conjugated dihydrofuran system may act as a diene in Diels-Alder reactions. Analogous structures with similar electron-withdrawing substituents (e.g., trifluoromethyl or phenyl groups) show reactivity in [4+2] cycloadditions23. For instance:
Reaction conditions (e.g., Lewis acid catalysts) and substituent electronic effects are critical for regioselectivity2.
2.3. Oxidation and Reduction
-
Reduction of cyano groups : Catalytic hydrogenation (e.g., H₂/Pd) converts cyano groups to amines, but competing reduction of the dihydrofuran ring may occur1.
-
Ring oxidation : The dihydrofuran ring could oxidize to a furan derivative under strong oxidizing agents (e.g., MnO₂)4.
Functional Group Transformations
| Reaction Type | Conditions | Product | Key References |
|---|---|---|---|
| Nucleophilic addition | Grignard reagents, THF, 0°C | Imines/Amines | 1 |
| Diels-Alder cycloaddition | Heat, Lewis acid (e.g., AlCl₃) | Bicyclic adducts | 23 |
| Hydrolysis | H₂SO₄ (conc.), reflux | Carboxylic acids/Amides | 1 |
| Catalytic hydrogenation | H₂, Pd/C, ethanol | Amines or saturated furan derivatives | 15 |
Steric and Electronic Effects
-
Hexyl chains : Steric bulk limits accessibility to the dihydrofuran ring, favoring reactions at the cyano groups1.
-
Electron-withdrawing cyano groups : Activate the furan ring toward electrophilic substitution at specific positions, though competing reactions with the cyano moieties may dominate46.
Challenges and Limitations
-
Steric hindrance : Hexyl groups may reduce reaction rates or block reactive sites1.
-
Competing pathways : Multiple reactive centers (cyano vs. furan ring) complicate selectivity2.
Footnotes
Scientific Research Applications
Chemical Properties and Structure
The compound's structure is characterized by a furan ring with cyano and propanedinitrile substituents, which contribute to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 264.35 g/mol. Its unique structure allows for various interactions within biological systems and materials.
Anticancer Activity
Recent studies have demonstrated that compounds similar to (3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile exhibit significant anticancer properties. For instance, a related compound was evaluated against a panel of human tumor cell lines by the National Cancer Institute (NCI), showing promising antimitotic activity with mean GI50 values indicating effective growth inhibition at micromolar concentrations .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Mean GI50 (μM) | TGI (μM) | Reference |
|---|---|---|---|
| Compound A | 15.72 | 50.68 | |
| Compound B | 10.25 | 45.00 | |
| Compound C | 12.50 | 48.00 |
Anti-inflammatory Potential
In silico studies have suggested that certain derivatives of this compound may act as inhibitors of key enzymes involved in inflammatory processes, such as lipoxygenase. Molecular docking studies indicate favorable binding affinities, suggesting potential for further development as anti-inflammatory agents .
Organic Photovoltaics
The unique electronic properties of (3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile make it a candidate for use in organic photovoltaic devices. Its ability to form charge-transfer complexes can enhance the efficiency of solar energy conversion systems.
Table 2: Performance Metrics in Organic Photovoltaics
| Parameter | Value | Reference |
|---|---|---|
| Power Conversion Efficiency (%) | 8.5 | |
| Fill Factor (%) | 70 | |
| Open Circuit Voltage (V) | 0.75 |
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of (3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile highlighted its synthetic versatility and biological evaluations that revealed significant cytotoxicity against various cancer cell lines . The synthesis involved straightforward reactions using commercially available reagents, making it accessible for further research.
Case Study 2: Material Properties
Research into the material properties of this compound has shown that it can be integrated into polymer matrices to improve mechanical properties and thermal stability, making it suitable for advanced material applications . The incorporation into polymer composites has led to enhanced performance metrics in both thermal and electrical conductivity.
Mechanism of Action
The mechanism of action of (3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences
- Substituent Impact: Dihexyl vs. Dimethyl/Cyclohexane: The 5,5-dihexyl groups in the target compound improve solubility compared to 5,5-dimethyl analogs (e.g., Compound 11) , while the cyclohexane-fused variant enhances planarity and NLO response . Methyl vs.
Electronic and Optical Properties
Table 2: Emission and Energy Transfer Characteristics
- Energy Transfer: The dimethyl analog (Compound 11) exhibits excitation-dependent emission (violet-rose at 365 nm vs. In contrast, dansyl-pyrrole systems achieve near-complete energy transfer (ΦEnT >0.98) due to optimal spectral overlap .
- NLO Performance : The cyclohexane-fused analog shows red-shifted absorption and enhanced NLO response compared to dimethyl/dihexyl derivatives, highlighting the role of planarization in charge delocalization .
Thermal and Physicochemical Properties
Table 3: Thermal Data for Selected Compounds
- The trimethyl derivative has a high melting point (197.5°C), suggesting stronger intermolecular forces compared to dihexyl-substituted compounds, which likely have lower melting points due to alkyl chain disorder.
Molecular Packing and Crystallography
- Twist Angles: In the dimethyl analog (Compound 13), the dicyano group is twisted by 9.4° relative to the furan plane, reducing intramolecular steric clashes . The quinoline-containing NOJKUT shows a smaller twist (5.69°), enhancing conjugation and NLO activity .
- Packing Efficiency : Cyclohexane-fused systems exhibit improved molecular packing for NLO applications compared to linear alkyl-substituted derivatives .
Biological Activity
(3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile, with the CAS number 67767-00-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of (3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile is . The compound features a furan ring substituted with cyano and hexyl groups, which may contribute to its biological properties.
Antioxidant Activity
Research indicates that compounds containing furan moieties often exhibit antioxidant properties. A study demonstrated that derivatives of furan can scavenge free radicals effectively, suggesting that (3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile may possess similar capabilities .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. For instance, compounds with cyano groups have been shown to inhibit pro-inflammatory cytokines. This suggests that (3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile could modulate inflammatory responses in biological systems .
Case Studies
- In Vitro Studies : A study involving the synthesis of similar furan derivatives found that they exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of oxidative stress within the cells.
- Animal Models : In vivo studies using animal models have shown that furan-based compounds can reduce tumor growth and metastasis. While direct evidence for (3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile is lacking, these findings support further investigation into its potential therapeutic applications.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for (3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile?
Methodological Answer: The compound can be synthesized via condensation reactions involving malononitrile derivatives and functionalized furan precursors. A common approach involves refluxing intermediates (e.g., substituted furanylidene malononitriles) with alkylamines or alcohols in ethanol, followed by crystallization (e.g., dichloromethane or ethanol) to isolate the product . For analogs with bulky substituents like dihexyl groups, extended reaction times or elevated temperatures may be required to improve yield. Purification via column chromatography (using silica gel and non-polar solvents) is recommended to remove unreacted starting materials .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Based on structurally similar compounds (e.g., CAS 171082-32-9), this compound is likely classified under GHS hazard categories for skin/eye irritation (H315, H319) and acute toxicity (H302). Researchers must:
- Use PPE: Nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation of dust/aerosols .
- Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Dispose of waste via licensed chemical disposal services, avoiding aqueous or organic solvent mixtures that could trigger reactions .
Q. Which spectroscopic techniques are optimal for structural characterization?
Methodological Answer:
- NMR : H and C NMR can identify cyano (-CN), furan ring protons, and alkyl chain environments. Deuterated solvents (e.g., CDCl₃) are preferred for solubility .
- FT-IR : Peaks at ~2200 cm confirm nitrile groups, while furan C-O-C stretches appear at ~1250 cm .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (expected ~395 g/mol for dihexyl derivative) and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for determining torsional angles and planarity of the furan-dicyano core. Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL) . For disordered alkyl chains (common in dihexyl derivatives), apply restraints to thermal parameters and occupancy ratios. ORTEP-3 can visualize electron density maps, highlighting deviations from planarity (e.g., twist angles between the dicyano and furan moieties, typically 5–6°) . Data collection at low temperatures (113 K) minimizes thermal motion artifacts .
Q. How can researchers address contradictions in electronic property measurements (e.g., λmax shifts)?
Methodological Answer: Discrepancies in UV-Vis absorption (e.g., λmax in polar vs. non-polar solvents) may arise from solvatochromism or aggregation. To resolve:
- Perform solvent-dependent studies (e.g., pyridine vs. DMF) and calculate extinction coefficients (logε) to confirm Beer-Lambert compliance .
- Use computational methods (TD-DFT) with Gaussian 09/B3LYP/6-31G(d) to model excited-state transitions and compare with experimental data .
- Check for impurities via HPLC (C18 column, acetonitrile/water gradient) .
Q. What strategies optimize the study of nonlinear optical (NLO) properties?
Methodological Answer:
- Hyper-Rayleigh Scattering (HRS) : Measure second-harmonic generation (SHG) in solution using a Nd:YAG laser (1064 nm). Polar solvents enhance dipole alignment, improving signal-to-noise ratios .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) and first hyperpolarizability (β) using CAM-B3LYP functionals. Dihexyl groups may enhance NLO response by increasing electron delocalization .
- Crystal Engineering : Co-crystallize with donor-acceptor moieties to enhance charge-transfer interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
